molecular formula C12H17KO4 B14080646 Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate

Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate

Cat. No.: B14080646
M. Wt: 264.36 g/mol
InChI Key: BBLPZPQHEWQLGM-UHFFFAOYSA-M
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Description

Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyl groups and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate moiety play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups on the cyclohexadiene ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17KO4

Molecular Weight

264.36 g/mol

IUPAC Name

potassium;5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

BBLPZPQHEWQLGM-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+]

Origin of Product

United States

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